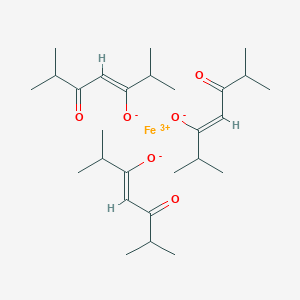

Fe(dibm)3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H16O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7,10H,1-4H3;/q;;;+3/p-3/b3*8-5-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOZRYBKGIMHJV-YXKGCPEZSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].[Fe+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)C)/[O-])C.CC(/C(=C/C(=O)C(C)C)/[O-])C.CC(/C(=C/C(=O)C(C)C)/[O-])C.[Fe+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45FeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Tris(dibenzoylmethanato)iron(III) from Iron(III) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tris(dibenzoylmethanato)iron(III) (Fe(dbm)₃) from iron(III) chloride (FeCl₃). The document details the underlying coordination chemistry, a complete experimental protocol, and key characterization data for the resulting complex.

Introduction

Tris(dibenzoylmethanato)iron(III) is a coordination complex where a central iron(III) ion is chelated by three dibenzoylmethanato ligands. Each dibenzoylmethanato ligand, the conjugate base of the β-diketone dibenzoylmethane (B1670423), acts as a bidentate ligand, coordinating to the iron center through its two oxygen atoms.[1] This creates a stable, six-membered ring structure, characteristic of metal β-diketonate complexes.[1] The synthesis from iron(III) chloride is a classic example of a ligand substitution reaction.[1]

Reaction and Mechanism

The synthesis proceeds via a ligand substitution reaction where the chloride ions coordinated to the iron(III) center are displaced by the dibenzoylmethanato ligands. The reaction is typically carried out in an organic solvent, such as ethanol (B145695), and often requires heating to facilitate the reaction.[1] The stoichiometry of the reaction involves one equivalent of iron(III) chloride reacting with three equivalents of dibenzoylmethane.

Reaction: FeCl₃ + 3 C₁₅H₁₂O₂ → Fe(C₁₅H₁₁O₂)₃ + 3 HCl

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of tris(dibenzoylmethanato)iron(III).

| Parameter | Value | Reference |

| Reactants | ||

| Iron(III) Chloride (FeCl₃) | 1 molar equivalent | [1] |

| Dibenzoylmethane (C₁₅H₁₂O₂) | 3 molar equivalents | [1] |

| Product Properties | ||

| Molecular Formula | C₄₅H₃₃FeO₆ | N/A |

| Molecular Weight | 725.58 g/mol | N/A |

| Color | Red to Dark Blue/Black Powder/Crystal | N/A |

| Spectroscopic Data | ||

| UV-Vis λmax (in CHCl₃) | 375 nm | N/A |

| IR Absorption (C=O stretch) | ~1595 cm⁻¹ | N/A |

| IR Absorption (C=C stretch) | ~1515 cm⁻¹ | N/A |

| Yield | ||

| Typical Yield | High | N/A |

Experimental Protocol

This section provides a detailed methodology for the synthesis of tris(dibenzoylmethanato)iron(III) from iron(III) chloride.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Dibenzoylmethane (dbmH)

-

Ethanol (absolute)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

Procedure:

-

Preparation of Sodium Dibenzoylmethanate:

-

In a 250 mL beaker, dissolve 3.36 g (0.015 mol) of dibenzoylmethane in 100 mL of absolute ethanol.

-

In a separate beaker, dissolve 0.60 g (0.015 mol) of sodium hydroxide in a minimum amount of distilled water and add this solution to the ethanolic solution of dibenzoylmethane with stirring.

-

-

Reaction with Iron(III) Chloride:

-

Dissolve 1.35 g (0.005 mol) of iron(III) chloride hexahydrate in 50 mL of distilled water.

-

Slowly add the iron(III) chloride solution to the sodium dibenzoylmethanate solution with constant stirring. A deep red precipitate of tris(dibenzoylmethanato)iron(III) will form immediately.

-

-

Isolation and Purification of the Product:

-

Continue stirring the mixture for 15 minutes to ensure complete reaction.

-

Collect the precipitate by suction filtration using a Büchner funnel.

-

Wash the crude product with several portions of distilled water to remove any unreacted iron(III) chloride and sodium chloride.

-

Further, wash the product with a small amount of cold ethanol to remove any unreacted dibenzoylmethane.

-

Dry the purified tris(dibenzoylmethanato)iron(III) in a desiccator over anhydrous calcium chloride.

-

Mandatory Visualizations

The following diagrams illustrate the key logical and experimental workflows.

Caption: Reaction pathway for the synthesis of Fe(dbm)₃.

Caption: Experimental workflow for the synthesis of Fe(dbm)₃.

References

An In-depth Technical Guide to the Physicochemical Properties of the Tris(diisobutyrylmethanato)iron(III) Complex

This technical guide provides a comprehensive overview of the physicochemical properties of tris(diisobutyrylmethanato)iron(III), commonly abbreviated as Fe(dibm)3. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the synthesis, characterization, and potential applications of iron(III) β-diketonate complexes.

Introduction

Tris(diisobutyrylmethanato)iron(III) is a coordination complex consisting of a central iron(III) ion coordinated to three diisobutyrylmethanate ligands. As a member of the broader class of tris(β-diketonato)iron(III) complexes, this compound shares many of their characteristic properties, including good solubility in organic solvents and a stable octahedral geometry.[1] The diisobutyrylmethane ligand, with its bulky isopropyl groups, imparts specific steric and electronic properties to the complex, influencing its reactivity, stability, and electrochemical behavior. These complexes are notable for their applications in catalysis, including in cross-coupling reactions.[2][3]

This guide details the key physicochemical properties of this compound, provides established experimental protocols for its synthesis and characterization, and presents visualizations of experimental workflows and structure-property relationships. While specific quantitative data for this compound is limited in published literature, representative data from closely related analogues such as tris(acetylacetonato)iron(III) [Fe(acac)3] and tris(dipivaloylmethanato)iron(III) [Fe(dpm)3] are provided for comparative purposes.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The data is presented in tabular format for clarity and ease of comparison.

General and Structural Properties

The this compound complex features a high-spin iron(III) center (S=5/2) in an octahedral coordination environment, chelated by the three bidentate diisobutyrylmethanate ligands through their oxygen atoms.[1]

| Property | Value | Reference |

| Chemical Formula | C₂₇H₄₅FeO₆ | [2] |

| Molecular Weight | 521.49 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 96-102 °C | [2] |

| Coordination Geometry | Octahedral | [1] |

| Spin State of Fe(III) | High-spin (S=5/2) |

Solubility and Stability

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [4][5] |

| Dichloromethane | Soluble | [4][5] |

| Tetrahydrofuran | Soluble | [4][5] |

| Dimethyl sulfoxide | Soluble | [4][5] |

| Dimethylformamide | Soluble | [4][5] |

| Ethyl Acetate | Soluble | [4][5] |

Note: Stability constant data for this compound is not available in the reviewed literature. The determination of such constants typically involves techniques like potentiometric or spectrophotometric titration.[6][7][8]

Spectroscopic Properties (UV-Vis)

The electronic absorption spectrum of tris(β-diketonato)iron(III) complexes is characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker, spin-forbidden d-d transitions in the visible region.[4] The exact position and intensity of these bands are influenced by the substituents on the β-diketonate ligand and the solvent used.[9][10][11]

| Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| Fe(acac)₃ | ~270, ~355, ~440 (shoulder) | Not Specified | Acetonitrile | [4] |

| Fe(dbm)₃ | ~251, ~336, ~415 (shoulder) | Not Specified | Acetonitrile | [4] |

| General Range | 270 - 380 | Not Specified | Various | [4][5] |

Electrochemical Properties

Tris(β-diketonato)iron(III) complexes typically undergo a single, quasi-reversible one-electron reduction corresponding to the Fe(III)/Fe(II) redox couple.[12] The redox potential is sensitive to the electronic properties of the β-diketonate ligand; electron-donating groups tend to make the reduction potential more negative, while electron-withdrawing groups make it more positive.

| Complex | E₁/₂ (V vs. Fc/Fc⁺) | Solvent / Electrolyte | Notes | Reference |

| Fe(dibm)₃ | Data not available | Acetonitrile / TBAPF₆ | Expected to be a quasi-reversible one-electron process. | |

| Ferrocene (B1249389) (Fc) | 0.00 (by definition) | Acetonitrile / TBAPF₆ | Standard internal reference. | [13] |

Note: A precise experimental redox potential for this compound versus a standard reference like Ferrocene/Ferrocenium (Fc/Fc⁺) is not available in the reviewed literature.

Thermal Properties

Thermal analysis of metal β-diketonate complexes provides insight into their volatility and decomposition pathways.[1][14][15] Data for the closely related Fe(dpm)3 complex shows a melting event followed by vaporization, indicating its potential use as a precursor for chemical vapor deposition.[16] A similar behavior would be expected for this compound.

| Complex | Technique | Event | Temperature (°C) | Atmosphere | Reference |

| Fe(dpm)₃ | DSC | Melting | 164.2 | Air | [16] |

| DSC | Vaporization | 250.8 | Air | [16] | |

| TGA | Gradual mass loss | 110 - 180 | Air | [16] |

Note: Specific TGA/DSC data for this compound is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on general procedures for tris(β-diketonato)iron(III) complexes.

Synthesis of Tris(diisobutyrylmethanato)iron(III)

This protocol describes a standard salt metathesis reaction.[1]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Diisobutyrylmethane (Hdibm)

-

Sodium hydroxide (B78521) (NaOH) or another suitable base

-

Deionized water

Procedure:

-

Dissolve diisobutyrylmethane (3 molar equivalents) in methanol.

-

In a separate flask, dissolve sodium hydroxide (3 molar equivalents) in a minimal amount of water and add it to the methanol solution of the ligand. Stir for 10-15 minutes to ensure complete deprotonation of the β-diketone.

-

Prepare a solution of iron(III) chloride hexahydrate (1 molar equivalent) in a minimal amount of methanol.

-

Slowly add the iron(III) chloride solution dropwise to the stirred solution of the deprotonated ligand.

-

A precipitate should form upon addition. The color is typically deep red or brown.

-

Heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by suction filtration.

-

Wash the product with cold water to remove any inorganic salts, followed by a small amount of cold methanol to remove unreacted ligand.

-

Dry the product under vacuum.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as hot ethanol or a hexane/dichloromethane mixture.

UV-Vis Spectroscopic Analysis

This protocol outlines the procedure for obtaining the electronic absorption spectrum of the complex.[4]

Materials and Equipment:

-

Synthesized this compound complex

-

Spectroscopic grade solvent (e.g., chloroform, acetonitrile)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine molar absorptivity.

-

Calibrate the spectrophotometer by recording a baseline spectrum with a cuvette containing only the pure solvent.

-

Record the absorption spectrum of each solution over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λ_max.

Cyclic Voltammetry (CV) Analysis

This protocol describes the electrochemical characterization of the Fe(III)/Fe(II) redox couple.[12][13][17][18][19][20]

Materials and Equipment:

-

Synthesized this compound complex

-

Anhydrous, degassed solvent (e.g., acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Ferrocene (for use as an internal standard)

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

-

Prepare a solution of the this compound complex (e.g., 1-5 mM) in the solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell and polish the working electrode according to the manufacturer's instructions.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Record a cyclic voltammogram of the solution by scanning the potential over a range that encompasses the expected Fe(III)/Fe(II) redox event (e.g., from +0.5 V to -1.5 V vs. Ag/AgCl).

-

Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to assess the reversibility of the redox process.

-

After recording the data for the complex, add a small amount of ferrocene to the solution and record another cyclic voltammogram.

-

Determine the half-wave potential (E₁/₂) for the this compound complex and for ferrocene. The E₁/₂ is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

-

Report the redox potential of this compound relative to the Fc/Fc⁺ couple by setting the E₁/₂ of ferrocene to 0 V.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 24444-72-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. ijsr.net [ijsr.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. assets.palmsens.com [assets.palmsens.com]

- 13. Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. asdlib.org [asdlib.org]

- 18. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Molecular Structure of Tris(dibenzoylmethanato)iron(III)

Abstract: This document provides a comprehensive technical overview of the molecular and electronic structure of tris(dibenzoylmethanato)iron(III), or Fe(dbm)₃. It is intended for researchers, scientists, and professionals in drug development who may utilize this organometallic complex in catalysis and synthesis. This guide covers its structural properties, spectroscopic signature, and relevant experimental methodologies, supported by computational insights.

Molecular and Electronic Structure

Tris(dibenzoylmethanato)iron(III) is a coordination complex with the chemical formula C₄₅H₃₃FeO₆ and a molecular weight of approximately 725.6 g/mol . The central atom is an iron(III) ion (Fe³⁺), which possesses a d⁵ electronic configuration and typically exists in a high-spin state within this complex.

The iron center is coordinated by three dibenzoylmethanato (dbm) ligands. The dbm ligand, the conjugate base of dibenzoylmethane (B1670423), acts as a bidentate chelating agent, binding to the iron ion through its two oxygen atoms. This chelation forms a highly stable six-membered ring structure, a characteristic feature of metal β-diketonate complexes. The coordination of three bidentate ligands results in a six-coordinate complex with a distorted octahedral geometry around the iron center.

Due to the arrangement of the three asymmetric chelate ligands, Fe(dbm)₃ can exist as two possible geometric isomers:

-

Facial (fac): Where the three coordinating oxygen atoms of one type are on one face of the octahedron.

-

Meridional (mer): Where the three coordinating oxygen atoms of one type are in a plane that also contains the central metal ion.

For some similar tris(β-diketonato)iron(III) complexes, the mer isomer has been found to be more stable, though a definitive study on the predominant isomer of Fe(dbm)₃ in solid-state or solution was not identified.

Crystallographic and Structural Data

| Parameter | Typical Value Range | Reference Compound Class |

| Fe—O Bond Length | 1.9 - 2.1 Å | Iron(III) β-diketonate complexes |

| Coordination Geometry | Distorted Octahedral | Tris(acetylacetonato)iron(III) |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and electronic properties of Fe(dbm)₃.

Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum of Fe(dbm)₃ is defined by intense absorption bands located in the near-ultraviolet range, typically between 270 and 380 nm. These high-intensity bands are primarily assigned to ligand-to-metal charge transfer (LMCT) transitions. The exact position and intensity of these bands can be influenced by the solvent environment, a phenomenon known as solvatochromism.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopies provide a detailed fingerprint of the molecule's covalent bonds. The spectra for Fe(dbm)₃ are dominated by the vibrational modes of the dibenzoylmethanato ligand. The coordination of the ligand to the iron center can be confirmed by shifts in the C=O and C=C stretching frequencies compared to the free ligand, as well as the appearance of new bands corresponding to Fe-O vibrations in the far-IR region.

| Spectroscopic Technique | Region / Wavelength | Assignment |

| UV-Vis Spectroscopy | 270 - 380 nm | Ligand-to-Metal Charge Transfer (LMCT) |

| Infrared Spectroscopy | 1500 - 1600 cm⁻¹ | C=O and C=C stretching modes of the ligand |

| Infrared Spectroscopy | 400 - 600 cm⁻¹ | Fe—O stretching modes |

Experimental Protocols

Synthesis of Tris(dibenzoylmethanato)iron(III)

The most common laboratory synthesis involves a ligand substitution reaction.

Materials:

-

Iron(III) chloride (FeCl₃), anhydrous

-

Dibenzoylmethane (dbmH)

-

Ethanol (B145695), absolute

-

A suitable base (e.g., sodium hydroxide (B78521) or ammonia (B1221849) solution)

Procedure:

-

Dissolve iron(III) chloride in absolute ethanol.

-

In a separate flask, dissolve three molar equivalents of dibenzoylmethane in ethanol. To facilitate the deprotonation of the β-diketone, a stoichiometric amount of a base is slowly added to this solution.

-

Slowly add the iron(III) chloride solution to the dibenzoylmethane solution with constant stirring.

-

The reaction mixture is typically heated to reflux for a period of 1-2 hours to ensure the reaction goes to completion.

-

Upon cooling, the product, tris(dibenzoylmethanato)iron(III), precipitates as a red or dark-colored solid.

-

The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

X-ray Crystallographic Analysis

To determine the precise three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the definitive method. The following is a general protocol based on that used for analogous compounds like Fe(acac)₃.

Procedure:

-

Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a saturated solution of Fe(dbm)₃ in an appropriate solvent system (e.g., dichloromethane/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer (e.g., a Bruker SMART APEXII CCD). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. Mo Kα radiation is typically used.

-

Data Reduction: Process the raw diffraction data. This includes integration of reflection intensities and applying corrections for factors like absorption (e.g., using a multi-scan method like SADABS).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to minimize the difference between observed and calculated structure factors. This iterative process yields precise atomic coordinates, bond lengths, and bond angles.

Computational Analysis and Validation

Modern research heavily relies on computational chemistry, particularly Density Functional Theory (DFT), to complement experimental findings.

Applications of DFT for Fe(dbm)₃:

-

Geometry Optimization: Calculate the lowest energy structure of the complex, providing theoretical bond lengths and angles for comparison with experimental X-ray data.

-

Electronic Structure Analysis: Investigate the nature of the frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and redox behavior. DFT studies have shown that while oxidation of these complexes is typically metal-centered, reduction processes can have significant ligand character.

-

Spectra Simulation: Predict UV-Vis and IR spectra to aid in the assignment of experimental bands.

-

Redox Potential Calculation: Computationally determine the Fe(III)/Fe(II) reduction potential, which is a key parameter for its application in catalysis and electrochemistry.

Relevance in Research and Drug Development

While not a therapeutic agent itself, Fe(dbm)₃ is a significant compound for professionals in drug development due to its role as an inexpensive and effective catalyst. Iron catalysis is a growing field in green chemistry, offering an alternative to more expensive and toxic heavy metals. Fe(dbm)₃ is used in various organic transformations, including iron-catalyzed cross-coupling reactions, which are fundamental for synthesizing complex molecular architectures found in many pharmaceutical compounds. Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of novel chemical entities for drug discovery pipelines. The complex also serves as a precursor in materials science for creating iron oxide thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).

Introduction: The Versatile Chemistry of Iron(III) β-Diketonates

An In-Depth Technical Guide to the Coordination Chemistry of Iron(III) β-Diketonate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of iron(III) β-diketonate complexes, focusing on their synthesis, structural and spectroscopic properties, and applications, particularly in the realm of drug development and medical imaging.

Iron(III) β-diketonate complexes are coordination compounds featuring a central ferric (Fe³⁺) ion coordinated to one or more β-diketonate ligands. The most common stoichiometry is tris(β-diketonato)iron(III), [Fe(β-diketonate)₃], where three bidentate ligands create a stable, neutral complex with an octahedral geometry around the iron center.[1][2] These complexes are characterized by their intense color, typically a deep red, and their solubility in nonpolar organic solvents.[2][3]

The versatility of these compounds stems from the tunability of the β-diketonate ligand. By modifying the peripheral R-groups on the ligand backbone (R-CO-CH-CO-R'), chemists can systematically alter the electronic and steric properties of the resulting complex, influencing its solubility, reactivity, and spectroscopic characteristics.[4] This has led to their application in diverse fields, including as catalysts in organic synthesis, precursors for material deposition, and increasingly, as functional agents in biomedical applications.[5][6][7] Their role as MRI signal enhancers and their potential as anticancer drug candidates are areas of active research.[8][9]

Synthesis of Iron(III) β-Diketonate Complexes

The synthesis of tris(β-diketonato)iron(III) complexes is generally straightforward, typically involving the reaction of an iron(III) salt with the desired β-diketone in a suitable solvent. A base is often added to facilitate the deprotonation of the β-diketone, forming the coordinating enolate anion.

General Reaction Scheme

The overall reaction for the formation of a tris(β-diketonato)iron(III) complex can be represented as:

Fe³⁺ + 3 RCOCH₂COR' + 3 Base → [Fe(RCOCHCOR')₃] + 3 [H-Base]⁺

A common example is the synthesis of tris(acetylacetonato)iron(III), Fe(acac)₃, from iron(III) chloride and acetylacetone (B45752).[1][10]

Detailed Experimental Protocol: Synthesis of Tris(acetylacetonato)iron(III), [Fe(acac)₃]

This protocol is a generalized procedure based on common laboratory methods.[1][8][10][11]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Acetylacetone (Hacac, 2,4-pentanedione)

-

Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O) or Urea (NH₂CONH₂)[7][10]

-

Distilled water

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

-

Preparation of Iron(III) Solution: Dissolve the iron(III) chloride hexahydrate in distilled water in a beaker with stirring. For example, dissolve 2.8 g of FeCl₃·6H₂O in 25 mL of water.[1][10]

-

Preparation of Acetylacetonate (B107027) Solution: In a separate beaker, prepare a solution of the β-diketone and a base. For instance, dissolve 5.0 g of sodium acetate trihydrate in 25 mL of water, then add 5.0 mL of acetylacetone.[10] Alternatively, a solution of acetylacetone in methanol (B129727) can be used.[1]

-

Reaction: Slowly add the iron(III) solution to the acetylacetonate solution while stirring vigorously. A deep red precipitate of [Fe(acac)₃] will form immediately.[8][10]

-

Digestion and Isolation: Continue stirring the mixture for 10-15 minutes to ensure complete reaction.[10] The mixture can be cooled in an ice bath to maximize precipitation.[1][11]

-

Filtration and Washing: Collect the red crystalline product by suction filtration. Wash the crystals several times with distilled water to remove any unreacted salts.

-

Drying: Dry the product. This can be done by air drying or in a desiccator over a drying agent like anhydrous CaCl₂.[1][11] The final product is a vibrant red powder or crystalline solid.[6]

Structural Characteristics and Bonding

The coordination environment of iron(III) in these complexes is a key determinant of their properties. X-ray crystallography has been instrumental in elucidating their precise molecular structures.

Coordination Geometry

Tris(β-diketonato)iron(III) complexes typically exhibit a distorted octahedral geometry.[3][12] The β-diketonate anion acts as a bidentate ligand, coordinating to the Fe(III) center through its two oxygen atoms to form a stable six-membered chelate ring.[1]

For complexes with unsymmetrical β-diketonate ligands (where R ≠ R'), two geometric isomers are possible: facial (fac) and meridional (mer).[4]

Facial (fac) and Meridional (mer) isomers of [Fe(RCOCHCOR')₃].

Structural Data

The structural parameters of these complexes are sensitive to the nature of the β-diketonate ligand. The table below summarizes key crystallographic data for representative complexes.

| Complex | Isomer | Avg. Fe–O Bond Length (Å) | Avg. O–Fe–O Bite Angle (°) | Crystal System | Ref. |

| [Fe(acac)₃] | - | 1.977–2.006 | ~90 | Monoclinic | [13] |

| [Fe(acac)₃] (polymorph) | - | ~2.00 | - | Monoclinic | [3][12] |

| [Fe-PFHA₃] | meridional | 1.993 | 174.7 (O-Fe-O angle) | - | [8] |

| [FeL₂Bipy]Cl | - | 1.884 (Fe-O) | 91.3 | - | [5] |

acac = acetylacetonate; PFHA = (perfluoroheptanoyl)acetone; L = 1-(4-fluoro-phenyl)-3-(4-bromo-phenyl)propane-1,3-dionate; Bipy = 2,2′-bipyridine.

General coordination of a β-diketonate ligand to an Fe(III) center.

Spectroscopic and Magnetic Properties

Spectroscopic techniques are essential for characterizing iron(III) β-diketonate complexes and probing their electronic structure.

Infrared (IR) Spectroscopy

In the IR spectrum of a free β-diketone ligand, characteristic bands for C=O and C=C stretching vibrations are observed.[5] Upon coordination to the Fe(III) ion, these bands shift to lower frequencies, indicating the delocalization of π-electrons within the chelate ring and the formation of Fe-O bonds.[3][5] The strong band associated with the enolic O-H group in the free ligand disappears in the spectrum of the complex.[5]

UV-Visible Spectroscopy

The electronic spectra of these complexes are dominated by intense absorption bands in the UV and visible regions.[14][15] These bands are typically assigned to:

-

π-π transitions:* Occurring within the β-diketonate ligand, usually found in the UV region (270-380 nm).[5][14][15]

-

Ligand-to-Metal Charge Transfer (LMCT): Involving the transfer of electron density from the oxygen atoms of the ligand to the d-orbitals of the Fe(III) center. These are responsible for the characteristic deep red color of the complexes.

Magnetic Properties

Most tris(β-diketonato)iron(III) complexes are paramagnetic. The Fe(III) ion has a d⁵ electronic configuration and typically adopts a high-spin state (S = 5/2), resulting in magnetic moments around 5.9 B.M.[16] However, modifications to the ligand structure or the introduction of other ligands (creating heteroleptic complexes) can lead to interesting magnetic phenomena, such as partial spin-crossover (SCO), where a transition between the high-spin and low-spin states occurs.[5]

Summary of Spectroscopic and Magnetic Data

| Complex | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) | Magnetic Moment (B.M.) | Spin State | Ref. |

| [Fe(acac)₃] | C=O: ~1580, C=C: ~1520, Fe-O: 550-600 | ~300 | ~5.9 | High-spin (S=5/2) | [3][15][16] |

| [FeL₂Bipy]Cl | C=O: 1599-1587, C=C: 1498-1476 | 271, 325 | - | Partial SCO | [5] |

| Generic Fe(III)-β-diketonate | - | - | 5.87 | High-spin (S=5/2) | [16] |

L = 1-(4-fluoro-phenyl)-3-(4-bromo-phenyl)propane-1,3-dionate; Bipy = 2,2′-bipyridine.

Applications in Drug Development and Beyond

The unique properties of iron(III) β-diketonate complexes have made them valuable in various scientific and technological domains, with growing interest in their biomedical applications.

Catalysis in Organic Synthesis

Fe(acac)₃ is a widely used, inexpensive, and relatively non-toxic catalyst or pre-catalyst for a variety of organic transformations, such as cross-coupling reactions, serving as an alternative to more expensive palladium catalysts.[6][17]

Role of Fe(acac)₃ as a catalyst in cross-coupling reactions.

¹⁹F Magnetic Resonance Imaging (MRI)

Highly fluorinated iron(III) β-diketonate complexes have emerged as promising agents for ¹⁹F MRI.[8] These paramagnetic complexes can be incorporated into perfluorocarbon nanoemulsions. The iron center dramatically reduces the longitudinal relaxation time (T₁) of the nearby fluorine atoms, which enhances the ¹⁹F MRI signal sensitivity and allows for faster data acquisition.[8] This technology is being explored for in vivo cell tracking and diagnostics for inflammatory diseases.[8]

Anticancer Drug Development

Iron complexes are being investigated as alternatives to platinum-based chemotherapies.[9] Their mechanism of action is often multifaceted, potentially involving the generation of reactive oxygen species (ROS), interaction with DNA, and disruption of cellular iron homeostasis. The ability to modify the β-diketonate ligand allows for the fine-tuning of the complex's lipophilicity, cellular uptake, and reactivity, which are critical parameters for drug design.[9] Functionalized nanodiamonds with attached iron(III) β-diketonate complexes are also being studied as potential drug carriers for cancer treatment.[18]

Conclusion

The coordination chemistry of iron(III) β-diketonate complexes is a rich and expanding field. Their straightforward synthesis, stable octahedral geometry, and tunable electronic properties make them fascinating subjects for fundamental research and highly versatile platforms for practical applications. For professionals in drug development and materials science, these complexes offer a modular approach to designing functional molecules, from advanced MRI contrast agents to novel therapeutic candidates. Future research will likely focus on developing more sophisticated heteroleptic and functionalized complexes to further enhance their performance in targeted applications.

References

- 1. scribd.com [scribd.com]

- 2. Crystal structure of a third polymorph of tris(acetylaceton)iron(III) | PPTX [slideshare.net]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. scribd.com [scribd.com]

- 8. β‑Diketonate-Iron(III) Complex: A Versatile Fluorine-19 MRI Signal Enhancement Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in iron-complexes as drug candidates for cancer therapy: reactivity, mechanism of action and metabolites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. scribd.com [scribd.com]

- 11. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 12. Crystal structure of a third polymorph of tris(acetylacetonato-κ2 O,O′)iron(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 17. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Magnetic Properties of High-Spin Fe(III) Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the magnetic properties of high-spin Iron(III) complexes, which are of significant interest in various fields, including catalysis, materials science, and medicine. The unique electronic configuration of high-spin Fe(III) (d⁵) results in distinct magnetic behaviors that are sensitive to the coordination environment. Understanding these properties is crucial for the rational design of novel complexes with tailored magnetic functionalities.

Fundamental Principles of Magnetism in High-Spin Fe(III) Complexes

The magnetic properties of high-spin Fe(III) complexes are primarily dictated by the five unpaired electrons in the 3d orbitals. In an octahedral ligand field, these electrons occupy the t₂g and eg orbitals singly, leading to a total spin quantum number (S) of 5/2. This high-spin configuration gives rise to significant paramagnetism.

The magnetic moment (µ) of a complex is a key parameter used to characterize its magnetic behavior. For a high-spin Fe(III) complex, the theoretical spin-only magnetic moment (µ_so) can be calculated using the following equation:

µ_so = g√[S(S+1)]

where g is the Landé g-factor (approximately 2.0023 for a free electron) and S is the total spin quantum number. For S = 5/2, the theoretical µ_so is approximately 5.92 Bohr magnetons (µB). Experimental values often deviate slightly from this due to factors such as spin-orbit coupling.

Several key concepts are essential for a comprehensive understanding of the magnetism in these systems:

-

Magnetic Susceptibility (χ): This dimensionless quantity measures the degree of magnetization of a material in an applied magnetic field. For paramagnetic substances like high-spin Fe(III) complexes, χ is positive and its temperature dependence follows the Curie-Weiss law.

-

Zero-Field Splitting (ZFS): In complexes with lower than cubic symmetry, the degeneracy of the ground state spin levels can be lifted even in the absence of an external magnetic field. This phenomenon, known as zero-field splitting, is described by the axial (D) and rhombic (E) parameters and significantly influences the magnetic properties, especially at low temperatures.[1][2][3]

-

Magnetic Exchange Interactions: In polynuclear complexes containing multiple Fe(III) centers, magnetic exchange interactions can occur between the metal ions, mediated by bridging ligands.[4][5][6] These interactions can be either ferromagnetic (aligning the spins) or antiferromagnetic (opposing the spins), leading to complex magnetic behavior.[4][5][6]

Quantitative Magnetic Data of High-Spin Fe(III) Complexes

The following tables summarize key magnetic parameters for a selection of high-spin Fe(III) complexes reported in the literature.

Table 1: Magnetic Moment and Susceptibility Data for Mononuclear High-Spin Fe(III) Complexes

| Complex | Magnetic Moment (μ_eff) [μB] | χ_M T [cm³ K mol⁻¹] | Temperature (K) | Reference |

| [Fe(H₂O)₆]³⁺ | ~5.9 | - | Room Temp | [7] |

| [Fe(acac)₃] | 5.8 - 5.9 | - | Room Temp | [8] |

| --INVALID-LINK--₃ | - | ~4.38 | 300 | [2] |

| [FeL(N₃)]·CH₃OH | - | ~4.35 | 300 | [9] |

| Fe(TOAB) | 6.1 ± 0.2 | - | Not specified | [10] |

| Fe(PTOB) | 6.2 ± 0.3 | - | Not specified | [10] |

Table 2: Mössbauer Spectroscopy Parameters for High-Spin Fe(III) Complexes

| Complex | Isomer Shift (δ) [mm s⁻¹] | Quadrupole Splitting (ΔE_Q) [mm s⁻¹] | Temperature (K) | Reference |

| High-spin Fe(III) (general) | 0.4 - 0.9 (octahedral) | Variable | Not specified | [11] |

| High-spin Fe(III) (general) | 0.28 - 0.32 (tetrahedral) | Variable | Not specified | [11] |

| Oxidized Fe(III) complex | ~0.46 | ~0.5 | 80 | [12] |

| [Fe(3,5Cl-L)(NCSe)] | 0.287 | 0.640 | 325 | [13] |

Experimental Protocols for Magnetic Characterization

Accurate determination of the magnetic properties of high-spin Fe(III) complexes relies on a suite of experimental techniques. Detailed methodologies for key experiments are provided below.

Evans Method for Magnetic Susceptibility in Solution

The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[8][14][15] It relies on measuring the change in the chemical shift of a reference signal (typically from the solvent or an inert internal standard) upon the introduction of the paramagnetic complex.[8][14][15]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the high-spin Fe(III) complex of accurately known concentration in a suitable deuterated solvent.

-

Prepare a reference solution containing only the deuterated solvent.

-

A special NMR tube with a concentric inner tube (coaxial insert) is typically used.[14] The reference solution is placed in the inner tube, and the sample solution is placed in the outer tube.[14]

-

-

NMR Measurement:

-

Acquire the ¹H NMR spectrum of the sample.

-

Identify a sharp, well-resolved solvent peak (e.g., residual CHCl₃ in CDCl₃).

-

The presence of the paramagnetic complex will cause a shift in the solvent peak position compared to its position in the pure solvent.

-

-

Data Analysis:

-

Measure the frequency difference (Δν) between the solvent peak in the sample solution and the reference solution.[8]

-

The mass susceptibility (χ_g) of the solute can be calculated using the following equation:[15] χ_g = (3Δν) / (4πν₀c) + χ_g(solvent) where ν₀ is the spectrometer frequency, and c is the concentration of the paramagnetic species in g/cm³.

-

The molar magnetic susceptibility (χ_M) is then calculated by multiplying χ_g by the molecular weight of the complex.[15]

-

The effective magnetic moment (μ_eff) is determined from the molar susceptibility using the equation: μ_eff = √[8χ_M T]

-

Note: It is crucial to account for the temperature dependence of the solvent density for accurate temperature-dependent studies.[16]

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique for measuring the magnetic properties of solid-state samples as a function of temperature and applied magnetic field.

Methodology:

-

Sample Preparation:

-

A precisely weighed amount of the powdered crystalline sample is placed in a gelatin capsule or other suitable sample holder.

-

The sample is centered within the SQUID magnetometer.

-

-

Measurement:

-

The sample is cooled to the desired starting temperature (typically low, e.g., 2 K).

-

A small magnetic field (e.g., 1000 Oe) is applied.

-

The magnetization of the sample is measured as the temperature is slowly increased.

-

To check for field dependence, measurements can be repeated at different applied magnetic fields.

-

-

Data Analysis:

-

The raw magnetization data is converted to molar magnetic susceptibility (χ_M).

-

The data is often presented as a plot of χ_M T versus T. For a simple paramagnetic system, this plot should be a horizontal line. Deviations can indicate the presence of zero-field splitting or magnetic exchange interactions.

-

The data can be fitted to appropriate theoretical models to extract parameters such as the g-factor, zero-field splitting parameters (D and E), and magnetic exchange coupling constants (J).

-

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local electronic environment of iron nuclei.[11][13][17] It provides valuable information about the oxidation state, spin state, and coordination geometry of the iron center.[11][13][17]

Methodology:

-

Sample Preparation:

-

A powdered sample of the iron-containing complex is uniformly spread and sealed in a sample holder.

-

The amount of sample should be sufficient to provide an adequate signal-to-noise ratio.

-

-

Measurement:

-

The sample is placed in a cryostat to allow for temperature-dependent measurements.

-

A radioactive source (typically ⁵⁷Co in a rhodium matrix) is moved with a range of velocities relative to the sample.

-

The gamma-ray absorption by the ⁵⁷Fe nuclei in the sample is measured as a function of the source velocity.

-

-

Data Analysis:

-

The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity.

-

The spectrum is fitted with Lorentzian lines to extract key parameters:

-

Isomer Shift (δ): This is related to the electron density at the nucleus and is indicative of the oxidation state and covalency of the iron center. High-spin Fe(III) complexes typically exhibit isomer shifts in the range of 0.2 to 0.5 mm/s.[11][12]

-

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the coordination environment.

-

-

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the magnetic properties of high-spin Fe(III) complexes.

Caption: d-orbital splitting in a high-spin Fe(III) complex.

Caption: Magnetic exchange interactions in binuclear Fe(III) complexes.

Caption: Experimental workflow for the Evans method.

Conclusion and Future Outlook

The magnetic properties of high-spin Fe(III) complexes are a rich and multifaceted area of study. The interplay of the d⁵ electronic configuration, coordination geometry, and intermolecular interactions gives rise to a wide range of magnetic phenomena. The experimental techniques detailed in this guide provide a robust toolkit for the characterization of these properties. For researchers in drug development, a thorough understanding of the magnetic behavior of iron-containing compounds is essential, particularly in the context of MRI contrast agents and magnetically targeted drug delivery systems. Future research will likely focus on the design of novel high-spin Fe(III) complexes with precisely controlled magnetic anisotropy and exchange interactions for advanced applications in molecular spintronics and quantum computing.

References

- 1. Paramagnetic anisotropies and zero-field splitting of some high-spin iron(III) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. iim.unam.mx [iim.unam.mx]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Macrocyclic complexes of Fe(iii) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spin-Crossover Behavior in Iron(III) β-Diketonates: A Technical Guide

An In-depth Examination of Synthesis, Characterization, and Magneto-Structural Correlations for Researchers and Drug Development Professionals

The phenomenon of spin crossover (SCO) in iron(III) complexes, where a transition between a low-spin (LS, S = 1/2) and a high-spin (HS, S = 5/2) state can be induced by external stimuli such as temperature, pressure, or light, presents a fascinating area of research with potential applications in molecular switches, sensors, and data storage. While the majority of SCO research has focused on iron(II) and iron(III) complexes with Schiff base or various nitrogen-coordinating ligands, a unique and less explored subclass involves iron(III) β-diketonates. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with spin-crossover behavior in these specific coordination compounds.

The Ligand Field Environment: A Prerequisite for Spin Crossover

Homoleptic tris(β-diketonato)iron(III) complexes, such as the archetypal tris(acetylacetonato)iron(III) or [Fe(acac)₃], are classic examples of stable high-spin S = 5/2 complexes. The relatively weak ligand field imposed by the six oxygen donor atoms of the three bidentate β-diketonate ligands is insufficient to overcome the spin-pairing energy, thus precluding a spin transition.

To induce spin-crossover behavior in iron(III) β-diketonate systems, it is necessary to modify the coordination environment to increase the ligand field strength. The most effective strategy to achieve this is the synthesis of heteroleptic complexes . In these compounds, one of the β-diketonate ligands is replaced by a stronger field ligand, typically a bidentate N-donor ligand like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen). This results in a coordination sphere of the type [Fe(β-diketonate)₂(N-donor)]⁺, which creates a ligand field strength in the vicinity of the spin-crossover point.

Synthesis of a Heteroleptic Iron(III) β-Diketonate SCO Complex

A representative example of a spin-crossover active heteroleptic iron(III) β-diketonate complex is [FeL₂Bipy]Cl , where L is the β-diketonate ligand 1-(4-fluoro-phenyl)-3-(4-bromo-phenyl)-propane-1,3-dione and Bipy is 2,2'-bipyridine.[1]

Synthesis Protocol for [FeL₂Bipy]Cl[1]

-

Ligand Synthesis (Claisen Condensation): The β-diketone ligand is first synthesized via a Claisen condensation reaction.

-

Complexation:

-

In a three-neck flask, dissolve the β-diketone ligand (1.62 mmol) in ethanol (B145695) (20 mL) at reflux.

-

Add a 1M NaOH solution (2 mL) dropwise to deprotonate the ligand.

-

Add solid 2,2'-bipyridine (0.81 mmol).

-

Separately, dissolve FeCl₃ (0.81 mmol) in ethanol.

-

Add the FeCl₃ solution dropwise to the ligand mixture.

-

Heat the reaction mixture at 80°C for 5 hours, followed by stirring at room temperature for 12 hours.

-

The resulting red powder is collected.

-

The synthesis workflow is depicted in the diagram below.

Experimental Protocols for Characterization

To thoroughly characterize the spin-crossover behavior, a combination of experimental techniques is essential.

Magnetic Susceptibility Measurements (SQUID Magnetometry)

Variable-temperature magnetic susceptibility measurements are the primary method for observing and quantifying spin crossover.

Experimental Protocol:

-

Sample Preparation: A polycrystalline sample (typically 5-20 mg) is loaded into a gelatin capsule or a straw. The sample holder is designed to have a minimal and well-characterized magnetic background.

-

Measurement: The measurement is performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Temperature Profile: The magnetic moment is measured over a temperature range that encompasses both the low-spin and high-spin states (e.g., 2 K to 300 K). Data are typically collected in both cooling and warming modes to check for thermal hysteresis.

-

Applied Field: A small DC magnetic field (e.g., 1000 Oe) is applied.

-

Data Analysis: The raw data are corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the compound (calculated using Pascal's constants). The corrected molar magnetic susceptibility (χₘ) is then multiplied by the temperature (T) to generate a χₘT vs. T plot. The theoretical values for χₘT for a high-spin (S=5/2, g=2) and low-spin (S=1/2, g=2) Fe(III) ion are approximately 4.375 cm³ K mol⁻¹ and 0.375 cm³ K mol⁻¹, respectively. The transition temperature, T₁/₂, is defined as the temperature at which 50% of the complex is in the high-spin state and 50% is in the low-spin state.

⁵⁷Fe Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique that probes the nuclear energy levels of ⁵⁷Fe and is highly sensitive to the spin state and coordination environment of the iron center.

Experimental Protocol:

-

Spectrometer Setup: A Mössbauer spectrometer is used, which consists of a radioactive source (typically ⁵⁷Co in a rhodium matrix) mounted on a velocity transducer, a sample holder in a cryostat for variable-temperature measurements, and a detector.

-

Sample Preparation: A powdered sample containing the iron complex is uniformly distributed in a sample holder. For air-sensitive samples, the holder is sealed under an inert atmosphere.

-

Data Acquisition: The source is moved with a range of velocities (e.g., ±10 mm/s) to scan the energy of the emitted gamma rays via the Doppler effect. The absorption of these gamma rays by the ⁵⁷Fe nuclei in the sample is recorded as a function of the source velocity.

-

Data Analysis: The resulting spectrum is fitted with Lorentzian lines to extract key Mössbauer parameters:

-

Isomer Shift (δ): This is related to the s-electron density at the nucleus and differs significantly for HS and LS states. For Fe(III), HS states typically have δ values in the range of 0.3-0.5 mm/s, while LS states have lower values, around 0.0-0.2 mm/s (relative to α-Fe at room temperature).

-

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. For Fe(III), HS (⁶A₁) states have a symmetric d⁵ configuration and thus a small ΔE_Q, whereas LS (²T₂g) states have an asymmetric t₂g⁵ configuration, leading to a large ΔE_Q.

-

By performing Mössbauer spectroscopy at different temperatures, the transition from the HS state (small ΔE_Q) to the LS state (large ΔE_Q) can be directly observed and the relative fractions of each spin state can be quantified.

Quantitative Data Summary

The magnetic properties of the exemplary heteroleptic iron(III) β-diketonate complex, [FeL₂Bipy]Cl, are summarized below.

| Complex | T (K) | χₘT (cm³ K mol⁻¹) | High-Spin (HS) Fraction | Low-Spin (LS) Fraction | T* (K) |

| [FeL₂Bipy]Cl | > 75 | ~4.0 | ~93% | ~7% | 46 |

| < 46 | ~3.4 | ~76% | ~24% |

Table 1: Variable-Temperature Magnetic Data for [FeL₂Bipy]Cl.[1] T is the approximate transition temperature for this partial spin crossover.*

Structure-Property Relationships and Ligand Design

The spin state of an iron(III) complex is determined by the delicate balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P). For spin crossover to occur, Δ must be of a similar magnitude to P. In heteroleptic [Fe(β-diketonate)₂(N-donor)]⁺ complexes, this balance can be fine-tuned by chemical modifications to either the β-diketonate or the N-donor ligand.

The logical relationship between ligand modification and the resulting spin-crossover properties can be visualized as follows:

This diagram illustrates that:

-

Electron-withdrawing groups on the β-diketonate ligand or stronger π-acceptor N-donor ligands increase the overall ligand field strength.

-

An increased ligand field strength preferentially stabilizes the low-spin state.

-

Stabilization of the low-spin state requires more thermal energy to populate the high-spin state, thus increasing the spin transition temperature (T₁/₂) .

-

Conversely, electron-donating groups or sterically bulky ligands can decrease the ligand field strength, stabilizing the high-spin state and lowering T₁/₂ .

This rational design approach is critical for developing new iron(III) β-diketonate complexes with tailored spin-crossover properties for specific applications. Further research into synthesizing a wider variety of these heteroleptic complexes will be crucial for expanding our understanding and unlocking the full potential of this fascinating class of molecular switches.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tris(diisobutyrylmethanato)iron(III) [Fe(dibm)3]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(diisobutyrylmethanato)iron(III), commonly abbreviated as Fe(dibm)3, is a coordination complex that has garnered interest primarily for its catalytic applications in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation and purification are presented, alongside a summary of the analytical techniques used for its characterization. While the direct biological activity and interaction of this compound with specific signaling pathways are not extensively documented in current literature, this guide also explores the broader context of iron complexes in cancer therapy and their potential mechanisms of action, such as the induction of apoptosis through reactive oxygen species (ROS) generation. This information serves as a foundational resource for researchers interested in the synthesis of this compound and its potential exploration in medicinal chemistry and drug development.

Introduction

Iron, an essential transition metal, plays a crucial role in a myriad of biological processes. The unique redox properties of iron complexes have made them attractive candidates for various applications, including catalysis and medicine. Tris(diisobutyrylmethanato)iron(III) is an air-stable, high-spin Fe(III) complex featuring three bidentate diisobutyrylmethanato ligands coordinated to a central iron atom in an octahedral geometry.[1] Its primary documented use is as a catalyst in organic reactions.[2] However, the broader class of iron(III) β-diketonate complexes has been investigated for potential biological activities, including anticancer and antimicrobial effects.[3][4] This guide will focus on the synthesis and detailed characterization of this compound, providing a solid foundation for further research into its potential applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a salt metathesis reaction, a common method for preparing metal β-diketonate complexes.[1] This involves the reaction of an iron(III) salt with the β-diketone ligand, diisobutyrylmethane, in the presence of a base. The base deprotonates the β-diketone to form the corresponding enolate anion, which then coordinates to the Fe(III) center.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar tris(β-diketonato)iron(III) complexes.[5]

Materials:

-

Iron(III) chloride hexahydrate (FeCl3·6H2O)

-

Diisobutyrylmethane (dibmH)

-

Sodium acetate (B1210297) trihydrate (NaC2H3O2·3H2O)

-

Deionized water

-

Ethanol (B145695) (for washing)

Procedure:

-

Preparation of Iron(III) Solution: Dissolve iron(III) chloride hexahydrate (e.g., 2.70 g, 10 mmol) in a minimum amount of deionized water (e.g., 20 mL) in an Erlenmeyer flask with gentle warming.

-

Preparation of Ligand Solution: In a separate beaker, dissolve diisobutyrylmethane (e.g., 5.52 g, 30 mmol) in methanol (e.g., 30 mL).

-

Preparation of Base Solution: Dissolve sodium acetate trihydrate (e.g., 4.08 g, 30 mmol) in deionized water (e.g., 20 mL).

-

Reaction: Slowly add the sodium acetate solution to the iron(III) chloride solution with constant stirring. To this mixture, add the diisobutyrylmethane solution dropwise with vigorous stirring. A precipitate should begin to form.

-

Digestion: Heat the reaction mixture in a water bath at approximately 60-70 °C for 1 hour with continuous stirring to promote complete precipitation and improve the crystallinity of the product.

-

Isolation: Cool the mixture to room temperature and then in an ice bath for 30 minutes. Collect the solid product by suction filtration using a Büchner funnel.

-

Washing: Wash the collected solid with several portions of cold deionized water to remove any unreacted salts, followed by a small amount of cold ethanol to aid in drying.

-

Drying: Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.

Purification

The crude this compound can be purified by recrystallization to obtain a product of higher purity.[1]

Recrystallization Protocol:

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for similar complexes is a mixture of a good solvent (e.g., dichloromethane (B109758) or acetone) and a poor solvent (e.g., hexane (B92381) or methanol).[6][7][8]

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

-

Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of the cold solvent mixture, and dry in a desiccator.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C27H45FeO6 | [9] |

| Molecular Weight | 521.49 g/mol | [9] |

| Appearance | Solid | |

| Melting Point | 96-102 °C | |

| CAS Number | 24444-72-2 |

Spectroscopic Data

3.2.1. UV-Visible Spectroscopy

Tris(β-diketonato)iron(III) complexes typically exhibit strong absorption bands in the UV-Vis region.[10] These absorptions are generally attributed to ligand-to-metal charge transfer (LMCT) and intra-ligand (π-π*) transitions. For similar complexes like tris(dibenzoylmethanato)iron(III) (Fe(dbm)3), strong bands are observed in the 270-380 nm range.[10][11] A weak, broad d-d transition may also be observed in the visible region.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic vibrational bands of the coordinated diisobutyrylmethanato ligand. Key expected vibrational frequencies include:[12]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O stretching | 1550 - 1600 |

| C=C stretching | 1450 - 1550 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| Fe-O stretching | 400 - 600 |

The shift of the C=O stretching frequency to a lower wavenumber compared to the free ligand is indicative of coordination to the iron center.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

As Fe(III) is a paramagnetic high-spin d5 ion, the 1H NMR spectrum of this compound will exhibit broad signals with large chemical shift ranges due to the paramagnetic influence of the iron center.[13] This phenomenon, known as the hyperfine shift, can make detailed spectral interpretation challenging. However, paramagnetic NMR can still provide valuable information about the structure and electronic properties of the complex.[13]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H) in the compound, which can be compared to the theoretical values calculated from the chemical formula to assess purity.

| Element | Theoretical % |

| Carbon (C) | 62.19 |

| Hydrogen (H) | 8.70 |

Potential Biological Activity and Signaling Pathways

While this compound is primarily known as a catalyst, the broader class of iron complexes has been extensively studied for their potential in cancer therapy.[9][14] These complexes can induce cancer cell death through various mechanisms, often involving the unique redox properties of iron.

Iron-Induced Apoptosis

A common mechanism of action for anticancer iron complexes is the induction of apoptosis, or programmed cell death.[3][15] This is often mediated by the generation of reactive oxygen species (ROS) through Fenton and Haber-Weiss-like reactions.[16] Excess intracellular iron can catalyze the conversion of hydrogen peroxide (H2O2) into the highly reactive hydroxyl radical (•OH), which can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic pathways.[3]

Workflow for Iron-Induced Apoptosis:

Signaling Pathways in Iron-Mediated Cancer Cell Death

Iron chelators and iron complexes have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1] While specific studies on this compound are lacking, related compounds have been shown to impact pathways such as:

-

PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell growth and survival. Iron depletion has been shown to inhibit this pathway, leading to reduced cancer cell proliferation.[1]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to various stimuli. Iron chelators can activate stress-related MAPK pathways (like JNK and p38), which can promote apoptosis.[10]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Some iron complexes have been shown to inhibit NF-κB activity, thereby sensitizing cancer cells to apoptosis.

The diagram below illustrates a generalized overview of how an iron complex might influence these signaling pathways, leading to apoptosis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of tris(diisobutyrylmethanato)iron(III). The provided experimental protocols offer a practical starting point for the preparation and purification of this complex. While the primary application of this compound to date has been in catalysis, the exploration of the biological activities of iron complexes presents an exciting frontier in medicinal chemistry. The general mechanisms of iron-induced apoptosis and the modulation of key cancer-related signaling pathways provide a conceptual framework for future investigations into the potential therapeutic applications of this compound and related compounds. Further research is warranted to elucidate the specific biological effects of this compound and to explore its potential as a lead compound in drug development.

References

- 1. Targeting cancer by binding iron: Dissecting cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redox modulator iron complexes trigger intrinsic apoptosis pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. home.miracosta.edu [home.miracosta.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. mt.com [mt.com]

- 9. Recent advances in iron-complexes as drug candidates for cancer therapy: reactivity, mechanism of action and metabolites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups [mdpi.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Induction of apoptosis by iron depletion in the human breast cancer MCF-7 cell line and the 13762NF rat mammary adenocarcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, anticancer activity and mechanism of action of Fe(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electronic Structure of Tris(dibenzoylmethanato)iron(III): A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the electronic structure of tris(dibenzoylmethanato)iron(III), Fe(dbm)₃, a prominent high-spin d⁵ coordination complex. The document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development. It consolidates theoretical principles with experimental data, offering detailed methodologies for key characterization techniques. The electronic configuration, spin state, and molecular orbital framework are discussed, supported by quantitative data from Mössbauer spectroscopy, Electron Paramagnetic Resonance (EPR), and magnetic susceptibility measurements. Furthermore, this guide presents detailed experimental protocols and visual diagrams to elucidate the complex interplay of factors governing the electronic properties of Fe(dbm)₃.

Introduction

Tris(dibenzoylmethanato)iron(III), Fe(dbm)₃, is a coordination complex in which a central iron(III) ion is octahedrally coordinated to three bidentate dibenzoylmethanato ligands. The electronic structure of this complex is of significant interest due to its influence on its magnetic, catalytic, and potential pharmacological properties. The Fe(III) ion possesses a 3d⁵ electronic configuration, which can exist in either a high-spin (S = 5/2) or a low-spin (S = 1/2) state, depending on the ligand field strength. In the case of Fe(dbm)₃, the dibenzoylmethanato ligand acts as a relatively weak field ligand, leading to a high-spin configuration. This guide will delve into the theoretical underpinnings and experimental verification of the electronic structure of this important molecule.

Theoretical Framework

Crystal Field Theory and Ligand Field Theory

According to Crystal Field Theory (CFT), in an octahedral complex, the five degenerate d-orbitals of the central metal ion are split into two sets of different energies: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx²-y², dz²). The energy difference between these sets is denoted as Δo (the crystal field splitting energy). For a d⁵ ion like Fe(III), the arrangement of the five d-electrons is determined by the relative magnitudes of Δo and the spin-pairing energy (P).

In Fe(dbm)₃, the dibenzoylmethanato ligand creates a weak ligand field, resulting in a small Δo. Consequently, it is energetically more favorable for the electrons to occupy the higher energy eg orbitals rather than to pair up in the lower energy t₂g orbitals. This leads to a high-spin configuration with one electron in each of the five d-orbitals, resulting in a total spin of S = 5/2.

Ligand Field Theory (LFT), a more advanced model that incorporates covalent interactions between the metal and ligands, provides a more complete picture of the electronic structure. In this framework, the interaction between the metal d-orbitals and ligand orbitals leads to the formation of bonding and antibonding molecular orbitals. The electronic transitions observed in the UV-Vis spectrum of Fe(dbm)₃ are primarily attributed to ligand-to-metal charge transfer (LMCT) bands.[1]

Molecular Orbitals and DFT Calculations

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of transition metal complexes. These calculations can provide insights into the energies and compositions of the molecular orbitals, the distribution of electron density, and the nature of the metal-ligand bonding. For tris(β-diketonato)iron(III) complexes, DFT studies have shown that while oxidation is typically a metal-centered process, reduction can have significant ligand character.[1] This implies that the Highest Occupied Molecular Orbital (HOMO) has significant metal d-orbital character, while the Lowest Unoccupied Molecular Orbital (LUMO) can be either metal or ligand-based.

While specific DFT calculations for the d-orbital energies of tris(dibenzoylmethanato)iron(III) were not found in the literature search, the general consensus from studies on similar high-spin Fe(III) β-diketonate complexes is a confirmation of the high-spin d⁵ ground state.

Experimental Characterization

The electronic structure of Fe(dbm)₃ has been experimentally investigated using a variety of spectroscopic and magnetic techniques.

Magnetic Susceptibility

Magnetic susceptibility measurements provide direct evidence for the spin state of a complex. The effective magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility and is related to the total spin quantum number (S). For a high-spin d⁵ system (S = 5/2), the theoretical spin-only magnetic moment is 5.92 μB. While a specific data table for the temperature dependence of the magnetic moment of Fe(dbm)₃ was not found, the available literature consistently refers to it as a high-spin complex, implying that its experimental magnetic moment is close to this theoretical value. The temperature dependence of the magnetic susceptibility for paramagnetic materials typically follows the Curie-Weiss law.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of the iron nucleus. The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

-

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and provides information about the oxidation and spin state of the iron.

-

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an electric field gradient at the nucleus and gives insights into the symmetry of the electronic and molecular structure.

For high-spin Fe(III) complexes, the isomer shift is typically in the range of +0.2 to +0.5 mm/s relative to iron metal at room temperature. The quadrupole splitting in high-spin Fe(III) is generally small because of the spherically symmetric electron distribution (one electron in each d-orbital). However, distortions from perfect octahedral symmetry can lead to a non-zero quadrupole splitting.

While a complete temperature-dependent dataset for Fe(dbm)₃ was not found, the following table presents typical Mössbauer parameters for high-spin Fe(III) complexes, which are expected to be similar to those of Fe(dbm)₃.

| Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

| 298 | ~ 0.3 - 0.4 | ~ 0.5 - 0.9 |

| 77 | ~ 0.4 - 0.5 | ~ 0.6 - 1.0 |

Note: These are representative values for high-spin Fe(III) complexes and may not be the exact values for Fe(dbm)₃.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species with one or more unpaired electrons. For a high-spin d⁵ system like Fe(dbm)₃, the EPR spectrum is characterized by g-values and zero-field splitting (ZFS) parameters (D and E).

-